molecular formula C13H11F3N2O2S B063569 Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate CAS No. 175277-54-0

Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B063569
CAS No.: 175277-54-0
M. Wt: 316.3 g/mol
InChI Key: AWWOISQGZUJOIW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiazole ring The ethyl ester group at the carboxylate end adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the pyridine intermediate.

    Thiazole Ring Formation: The pyridine intermediate is then reacted with a thioamide under cyclization conditions to form the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate: Lacks the methyl group at the 4-position.

    Methyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate: Contains a methyl ester instead of an ethyl ester.

    4-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylic acid: The carboxylic acid form without esterification.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties. The ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C13H11F3N2O2SC_{13}H_{11}F_3N_2O_2S, and it features a thiazole ring, a trifluoromethyl group attached to a pyridine, and an ethyl ester functional group. These structural components contribute to its biological activity.

1. Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated notable activity against human cancer cell lines, with IC50 values indicating potent antiproliferative effects.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)7.2
A549 (Lung Cancer)6.8

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects .

2. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. This compound has shown activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

3. Anti-inflammatory Properties

Thiazoles have been explored for their anti-inflammatory effects. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in vitro. This could have implications for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxicity; modifications can enhance or reduce activity.
  • Trifluoromethyl Group : Increases lipophilicity and may enhance binding affinity to biological targets.
  • Ethyl Ester : Influences solubility and bioavailability.

Case Studies

Case Study 1: Antitumor Efficacy Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives, including this compound, and tested their efficacy against a panel of cancer cell lines. The results indicated that the compound exhibited superior activity compared to other derivatives, particularly in inhibiting the proliferation of breast and lung cancer cells.

Case Study 2: Antimicrobial Screening

A comprehensive screening against common pathogens revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted the potential of thiazole-based compounds in developing new antibiotics amid rising antibiotic resistance .

Properties

IUPAC Name

ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-3-20-12(19)10-7(2)18-11(21-10)9-5-4-8(6-17-9)13(14,15)16/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWOISQGZUJOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=NC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371918
Record name ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-54-0
Record name ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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